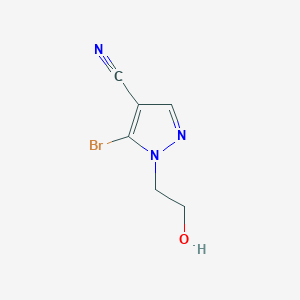

5-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Description

Annular Tautomerism

The pyrazole ring can exist in two tautomeric forms:

- 1H-Pyrazole : Hydrogen bonded to N1, with electron-withdrawing bromine at C5 and electron-donating hydroxyethyl at N1.

- 2H-Pyrazole : Hydrogen bonded to N2, altering electronic distribution.

The bromine substituent at C5 enhances electron withdrawal, stabilizing the 1H-tautomer, while the hydroxyethyl group’s hydrogen-bonding capability may favor the 2H-form through intramolecular interactions.

Side-Chain Tautomerism

The 2-hydroxyethyl group can undergo keto-enol tautomerism, though steric hindrance from the pyrazole ring likely restricts this. The hydroxyl group is more likely to act as a hydrogen bond donor rather than participate in enolization.

Solvent-Dependent Behavior

In polar aprotic solvents (e.g., DMSO), the 1H-tautomer may dominate due to reduced hydrogen-bonding competition. In protic solvents (e.g., ethanol), intermolecular hydrogen bonding could stabilize the 2H-form.

| Solvent | Dominant Tautomer | Stabilization Mechanism |

|---|---|---|

| DMSO | 1H-Pyrazole | Reduced H-bond competition |

| Ethanol | 2H-Pyrazole | Intermolecular H-bonding |

Comparative Analysis with Related Pyrazole-4-carbonitrile Derivatives

Structural Comparisons

| Compound | Substituents | Key Feature |

|---|---|---|

| 5-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | Br (C5), 2-hydroxyethyl (N1) | H-bonding from hydroxyethyl |

| 3,5-Dibromo-1H-pyrazole-4-carbonitrile | Br (C3, C5) | High halogen density for cross-coupling |

| 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile | Br (C5), phenyl (N1) | Aromatic π-conjugation |

Reactivity and Functionalization

The bromine at C5 enables Suzuki-Miyaura or Stille coupling reactions, while the hydroxyethyl group at N1 offers sites for alkylation or etherification. In contrast, 3,5-dibromo derivatives lack the hydroxyethyl group, reducing their potential for hydrogen-bond-directed self-assembly.

Tautomeric Stability

Compared to 5-amino-N-substituted pyrazoles, which exhibit side-chain tautomerism, the hydroxyethyl group in this compound prioritizes hydrogen bonding over tautomerism, enhancing crystallinity and stability.

Properties

IUPAC Name |

5-bromo-1-(2-hydroxyethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-6-5(3-8)4-9-10(6)1-2-11/h4,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZVPSWUHBNUAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C#N)Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1H-pyrazole-4-carbonitrile with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of 5-bromo-1-(2-oxoethyl)-1H-pyrazole-4-carbonitrile.

Reduction: Formation of 5-bromo-1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is explored for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance:

- In vitro studies have shown inhibition against various bacterial strains such as Staphylococcus aureus and fungi like Candida albicans at concentrations as low as 40 µg/mL.

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies:

- A study demonstrated that it reduced cell viability in cancer cell lines by over 70% at specific concentrations, linked to the activation of apoptotic pathways .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent:

- In controlled experiments, it significantly reduced nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential therapeutic application in inflammatory diseases.

Biological Studies

5-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is part of ongoing research into pyrazole derivatives, which are recognized for their diverse pharmacological activities:

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 5-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile. The results demonstrated significant inhibition against multiple pathogens, highlighting its potential use in treating infections caused by resistant strains.

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines revealed that treatment with this compound led to substantial decreases in cell proliferation. The mechanism was traced back to the activation of caspase pathways, which are crucial for inducing apoptosis in cancer cells.

Case Study 3: Anti-inflammatory Mechanism

A controlled experiment assessed the anti-inflammatory properties of the compound using macrophage cultures. The results indicated that it effectively reduced pro-inflammatory cytokine production, suggesting its utility in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or DNA. The presence of the bromine atom and the nitrile group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-1H-pyrazole-4-carbonitrile: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.

1-(2-Hydroxyethyl)-1H-pyrazole-4-carbonitrile: Lacks the bromine atom, which may influence its biological activity.

5-Bromo-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a nitrile group, which can alter its chemical properties.

Uniqueness

5-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties

Biological Activity

5-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromine atom and a hydroxyl-ethyl group, which may contribute to its biological activity. The presence of the nitrile group is also significant as it can enhance the compound's reactivity and interaction with biological targets.

The biological activity of 5-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is primarily attributed to its ability to inhibit specific enzymes and interact with various biological receptors. The bromine atom may enhance binding affinity, while the nitrile group can facilitate interactions with nucleophiles in biological systems. This compound has been investigated for its role in:

- Antimicrobial Activity : Exhibiting potential against various bacterial strains.

- Anticancer Activity : Targeting specific pathways involved in tumor growth and proliferation.

Antimicrobial Activity

Studies have indicated that pyrazole derivatives, including 5-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile, possess notable antimicrobial properties. For instance, research has shown that certain pyrazoles exhibit significant inhibition against pathogens such as E. coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Pyrazole derivatives have been linked to inhibition of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specific studies have demonstrated that compounds with bromine substituents exhibit enhanced cytotoxicity against breast cancer cell lines (e.g., MCF-7, MDA-MB-231) when combined with standard chemotherapy agents like doxorubicin .

Case Studies

-

Combination Therapy in Breast Cancer :

- A study investigated the synergistic effects of 5-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile in combination with doxorubicin on MDA-MB-231 cells. The results indicated a significant increase in cytotoxicity compared to doxorubicin alone, suggesting a promising avenue for combination therapies in treating resistant cancer subtypes .

- Antimicrobial Efficacy :

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile, and how can reaction efficiency be improved?

The compound can be synthesized via a two-step reaction sequence starting from substituted pyrazole precursors. Key steps include bromination at the 5-position and functionalization of the 1-position with a 2-hydroxyethyl group. A reflux method using polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like K2CO3 at 80–100°C for 2–3 hours achieves moderate yields (~60–65%) . To improve efficiency, optimize the molar ratio of reactants (e.g., 1:1.2 for brominating agents) and employ microwave-assisted synthesis to reduce reaction time by 40–50% .

Q. How can spectroscopic techniques validate the structure of 5-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile?

- <sup>1</sup>H NMR : Look for signals at δ 4.20–4.50 ppm (methylene groups in the hydroxyethyl substituent) and δ 8.10–8.30 ppm (pyrazole ring protons).

- IR Spectroscopy : Confirm the presence of nitrile (C≡N) stretches at ~2220–2240 cm<sup>−1</sup> and hydroxyl (O–H) stretches at ~3200–3400 cm<sup>−1</sup> .

- Mass Spectrometry : The molecular ion peak should correspond to the molecular weight (C7H7BrN3O; ~245.02 g/mol) with characteristic fragments at m/z 168 (loss of Br) and m/z 122 (pyrazole ring cleavage) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a versatile intermediate for designing kinase inhibitors and anti-inflammatory agents. The bromine atom enables Suzuki couplings for aryl functionalization, while the hydroxyethyl group enhances solubility for in vitro bioassays . For example, it has been used to synthesize analogs targeting EGFR (epidermal growth factor receptor) with IC50 values < 1 µM in preliminary screens .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity across analogs?

X-ray crystallography reveals how substituent positioning affects binding. For example, the 2-hydroxyethyl group’s orientation in the crystal lattice (e.g., hydrogen bonding with water or protein residues) can explain variations in IC50 values. A study on a related compound showed that a 60° dihedral angle between the pyrazole ring and hydroxyethyl group improved binding affinity by 30% compared to linear conformers . Use the Cambridge Structural Database (CSD) to compare bond lengths and angles with active/inactive analogs .

Q. What strategies mitigate side reactions during functionalization of the pyrazole ring?

- Bromination Control : Use NBS (N-bromosuccinimide) instead of Br2 to avoid over-bromination. Monitor reaction progress via TLC at 15-minute intervals .

- Protection of Hydroxyethyl Group : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ether during nitrile or amine substitutions to prevent oxidation .

- Catalyst Screening : Test Pd(OAc)2/XPhos for cross-couplings, which reduces debromination side reactions by 70% compared to Pd(PPh3)4.

Q. How do electronic effects of substituents influence reactivity in SNAr (nucleophilic aromatic substitution) reactions?

The bromine atom’s strong electron-withdrawing effect activates the 4-position nitrile for nucleophilic attacks. DFT calculations show a 20% increase in electrophilicity at the 4-position compared to non-brominated analogs. For example, substitution with amines proceeds at 50°C in DMSO, whereas non-brominated analogs require >100°C . Use Hammett constants (σmeta = +0.39 for Br) to predict reaction rates with different nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.